2-(Cyclopent-1-en-1-yl)-1H-indene
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Overview
Description
2-(Cyclopent-1-en-1-yl)-1H-indene is an organic compound that features a cyclopentene ring fused to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)-1H-indene can be achieved through several methods. One common approach involves the intramolecular cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide using deuterium chloride . This reaction typically requires specific conditions such as the presence of DCl and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-1-en-1-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
2-(Cyclopent-1-en-1-yl)-1H-indene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a model compound for studying the behavior of fused ring systems in biological environments.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-1-en-1-yl)-1H-indene involves its interaction with various molecular targets. The compound’s structure allows it to participate in cyclization reactions, forming stable intermediates that can further react to produce desired products. The pathways involved in these reactions often include the formation of carbenium ions and subsequent nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclobut-1-en-1-yl)-1H-indoles: These compounds share a similar fused ring structure but differ in the size of the cycloalkene ring.
2-Phenylarylspiro[3,1-benzoxazine-4,1’-cyclopentane]: This compound also features a cyclopentene ring but has a different overall structure and reactivity.
Uniqueness
2-(Cyclopent-1-en-1-yl)-1H-indene is unique due to its specific ring fusion, which imparts distinct chemical and physical properties
Properties
CAS No. |
819871-47-1 |
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Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)-1H-indene |
InChI |
InChI=1S/C14H14/c1-2-6-11(5-1)14-9-12-7-3-4-8-13(12)10-14/h3-5,7-9H,1-2,6,10H2 |
InChI Key |
SRGFKFFDMPUHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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